N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide
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Overview
Description
N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with pyrimidine and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Halogenated reagents, nucleophiles, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar biological activities.
Pyrimidine derivatives: Compounds with a pyrimidine core, known for their diverse pharmacological properties.
Uniqueness
N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide is unique due to its specific combination of pyridine, pyrimidine, and piperazine moieties, which confer distinct chemical and biological properties. This unique structure allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C16H19N7O2 |
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Molecular Weight |
341.37 g/mol |
IUPAC Name |
N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C16H19N7O2/c24-14(21-13-2-6-17-7-3-13)12-20-16(25)23-10-8-22(9-11-23)15-18-4-1-5-19-15/h1-7H,8-12H2,(H,20,25)(H,17,21,24) |
InChI Key |
WYZMCKVFIHITCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
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